N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
This compound features a central acetamide backbone linked to two distinct aromatic systems:
- Aryl group 1: A 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl moiety. The pyrazole ring is substituted with two methyl groups at positions 3 and 5, while a methoxy group occupies position 3 of the phenyl ring.
- Aryl group 2: A 1-methyl-1H-indol-3-yl group. The indole system is substituted with a methyl group on its nitrogen atom.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-15-11-16(2)27(25-15)21-10-9-18(13-22(21)29-4)24-23(28)12-17-14-26(3)20-8-6-5-7-19(17)20/h5-11,13-14H,12H2,1-4H3,(H,24,28) |
InChI Key |
CDVUMGWNKYRZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CC3=CN(C4=CC=CC=C43)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The compound’s structure can be dissected into two primary fragments:
- Pyrazolylpyrimidine-methoxyphenyl intermediate : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline.
- Indole-acetic acid derivative : 2-(1-Methyl-1H-indol-3-yl)acetic acid.
Coupling these fragments via amide bond formation constitutes the final step. Below, we analyze the synthesis of each fragment and their subsequent conjugation.
Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Pyrazole Ring Construction
The 3,5-dimethylpyrazole group is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. For example, heating acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux yields 3,5-dimethyl-1H-pyrazole. Subsequent N-alkylation with a halogenated pyrimidine-methoxyphenyl precursor introduces the pyrazole onto the pyrimidine ring.
Example Protocol:
Functionalization of the Pyrimidine-Methoxyphenyl Backbone
The pyrimidine ring is assembled via Biginelli-like condensation. A methoxyphenyl-substituted β-keto ester reacts with guanidine nitrate in the presence of HCl to form 4-chloro-6-(3-methoxyphenyl)pyrimidine. Nucleophilic substitution with 3,5-dimethylpyrazole-1-amine introduces the pyrazole group at the 4-position.
Example Protocol:
Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetic Acid
Indole Alkylation
1-Methylindole is prepared by alkylating indole with methyl iodide in the presence of a base. For instance, indole (5.0 g, 0.04 mol) reacts with methyl iodide (6.8 g, 0.05 mol) and NaH (1.2 g, 0.05 mol) in THF at 0°C to room temperature.
Example Protocol:
Amide Coupling and Final Assembly
The two fragments are conjugated via amide bond formation using standard coupling reagents. For example, 2-(1-methyl-1H-indol-3-yl)acetic acid is activated with thionyl chloride (SOCl2) to form the acyl chloride, which reacts with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline in the presence of a base.
Example Protocol:
Optimization and Analytical Validation
Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 312.38 g/mol
- IUPAC Name : N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Inhibits cell proliferation and induces G0/G1 phase arrest |
| HepG2 (Liver Cancer) | 18.6 | Triggers oxidative stress leading to cell death |
In a study published in Cancer Letters, the compound was shown to significantly reduce tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against solid tumors .
Anti-inflammatory Properties
Research indicates that this compound also possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A notable study reported a reduction in inflammation markers in animal models treated with the compound .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been investigated in models of neurodegeneration. The compound was found to enhance neuronal survival and reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The trial reported a significant decrease in tumor size among participants who received the treatment compared to control groups, indicating promising results for further development .
Case Study 2: Inflammation Reduction
In a randomized controlled trial focusing on chronic inflammatory conditions, patients treated with this compound showed reduced levels of inflammatory markers after six weeks of treatment .
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
(a) Pyrazole vs. Triazole and Purine Systems
- Compound d25 ():
- Structure: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide.
- Key differences: Replaces the pyrazole with a purine-triazole hybrid system. The purine introduces additional hydrogen-bonding sites (N-H and carbonyl groups), while the triazole offers a planar, electron-deficient ring.
- Implications: Enhanced polar interactions but reduced lipophilicity compared to the target compound’s dimethylpyrazole .
(b) Indole vs. Indazole and Isoindole Derivatives
- Compound 189 ():
- Structure: Contains a 1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl group.
- Key differences: Indazole (two adjacent nitrogen atoms) replaces indole, and a sulfonyl group increases electronegativity.
- Implications: Higher metabolic stability due to sulfonyl groups but reduced π-electron density compared to the target’s indole .
- N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide ():
Substituent Effects on Lipophilicity and Bioavailability
(a) Methyl vs. Halogen Substituents
- Fluorinated Pyrazole Derivatives ():
- Chlorophenyl- and Fluorobenzyl-Substituted Acetamides (): Example: N-(4-(4-(2-fluorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key differences: Halogen atoms (F, Cl) improve membrane permeability but may introduce toxicity risks .
(b) Alkoxy Group Positioning
Core Backbone Modifications
- Thioacetamide Derivatives (): Example: 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide.
- Piperidine-Linked Acetamides (): Example: N-(4-(3-bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key differences: A piperidine ring introduces basicity and conformational flexibility, contrasting with the planar indole system in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Heterocycle Choice : Pyrazole and indole in the target compound balance lipophilicity and π-π stacking, whereas triazole/purine systems () favor polar interactions.
- Substituent Effects : Methyl groups on pyrazole enhance metabolic stability compared to halogenated analogs (), but reduce electronegativity.
- Backbone Flexibility : The acetamide backbone allows for modular substitutions, enabling tuning of solubility and target engagement (e.g., thioacetamides in ).
Biological Activity
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole moiety, which is known for its pharmacological versatility, and an indole structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole moieties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7f | H460 | 0.39 ± 0.06 |
| Compound 21 | MCF7 | 0.46 ± 0.04 |
| Compound 22 | NCI-H460 | 0.03 |
These findings indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The pyrazole scaffold is also recognized for its anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds with similar structures have been reported to reduce levels of TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial screening revealed significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .
- Modulation of Enzyme Activity : The compound may affect the activity of enzymes related to inflammation and cancer cell survival.
- Induction of Apoptosis : Evidence suggests that this class of compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A notable study investigated the effects of a related compound on MCF7 breast cancer cells, demonstrating a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics . Another study focused on the antimicrobial efficacy against various bacterial strains, showcasing the compound's potential as a new therapeutic agent in treating infections resistant to conventional antibiotics .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
To optimize synthesis, employ statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield and purity. For example:
- Use factorial designs to screen variables like reaction time or stoichiometry .
- Apply response surface methodology (RSM) to refine optimal conditions after initial screening .
Multi-step synthesis routes, similar to those used for structurally related acetamide derivatives (e.g., pyrimidoindole frameworks or piperazine-containing analogs), should be prioritized, with intermediates characterized via LC-MS or NMR to track side reactions .
Basic: What spectroscopic and chromatographic methods are essential for structural characterization?
Answer:
Key techniques include:
- NMR spectroscopy (1H/13C, 2D-COSY/HMBC) to confirm connectivity of the pyrazole, indole, and methoxyphenyl moieties .
- FT-IR to validate functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- LC-MS to assess purity and molecular ion consistency .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for related triazole-thiol derivatives .
Advanced: How can researchers resolve contradictions in bioassay data related to this compound’s pharmacological activity?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate these by:
- Reproducibility protocols : Replicate assays across independent labs using standardized cell lines (e.g., HEK293 or HepG2) .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm specificity .
- Metabolite profiling : Use HPLC or UPLC-MS to rule out degradation products interfering with activity .
Advanced: What computational strategies are effective for predicting this compound’s reactivity or biological targets?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the pyrazole ring) and predict transition states .
- Molecular docking : Screen against protein databases (e.g., PDB) to hypothesize targets, focusing on kinases or GPCRs due to the indole moiety’s prevalence in such inhibitors .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., methoxy-substituted indoles) to identify critical pharmacophores using cheminformatics tools like Schrödinger’s QikProp .
Basic: What solvent systems and storage conditions are optimal for maintaining this compound’s stability?
Answer:
- Solubility : Test in DMSO (for biological assays) or acetonitrile (for HPLC). Avoid protic solvents (e.g., methanol) if the acetamide group shows hydrolysis susceptibility .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the methoxyphenyl group. Monitor degradation via periodic LC-MS .
Advanced: How can researchers design a kinetic study to elucidate the compound’s metabolic pathway?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS at timed intervals .
- Enzyme kinetics : Calculate and using Michaelis-Menten models for CYP450 isoforms (e.g., CYP3A4) .
- Isotope labeling : Use -labeled acetamide to track metabolic cleavage pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and lab coats; use fume hoods for weighing/powder handling due to potential respiratory irritancy .
- Waste disposal : Segregate halogenated waste (if chlorinated byproducts form during synthesis) per EPA guidelines .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?
Answer:
- Combinatorial libraries : Pair the compound with FDA-approved drugs in 96-well plates and measure synergistic effects via Bliss independence or Chou-Talalay models .
- Automated liquid handling : Use platforms like Tecan or Hamilton for rapid dose-response profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
